molecular formula C15H22N2O3S B2941021 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide CAS No. 1235049-97-4

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide

Cat. No.: B2941021
CAS No.: 1235049-97-4
M. Wt: 310.41
InChI Key: PVSXRRKVMVHUGG-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of (1-methanesulfonylpiperidin-4-yl)methanol, which is then reacted with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at elevated temperatures . This reaction yields the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its methanesulfonyl group and benzamide moiety contribute to its stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-3-5-14(6-4-12)15(18)16-11-13-7-9-17(10-8-13)21(2,19)20/h3-6,13H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXRRKVMVHUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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